Cas no 2770494-40-9 ((9H-fluoren-9-yl)methyl N-[2-(prop-2-yn-1-yloxy)phenyl]carbamate)

(9H-Fluoren-9-yl)methyl N-[2-(prop-2-yn-1-yloxy)phenyl]carbamate is a specialized carbamate derivative featuring both fluorenylmethyl (Fmoc) and propargyl ether functional groups. This compound is particularly valuable in organic synthesis and peptide chemistry, where the Fmoc group serves as a widely used protecting group for amines, offering stability under basic conditions and selective deprotection under mild conditions. The propargyl ether moiety provides additional versatility, enabling click chemistry applications such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Its dual functionality makes it useful for constructing complex molecular architectures, particularly in solid-phase peptide synthesis and bioconjugation. The compound’s well-defined reactivity and compatibility with orthogonal protection strategies enhance its utility in precision chemical modifications.
(9H-fluoren-9-yl)methyl N-[2-(prop-2-yn-1-yloxy)phenyl]carbamate structure
2770494-40-9 structure
Product Name:(9H-fluoren-9-yl)methyl N-[2-(prop-2-yn-1-yloxy)phenyl]carbamate
CAS No:2770494-40-9
MF:C24H19NO3
MW:369.412566423416
CID:5798474
PubChem ID:165992525
Update Time:2025-10-18

(9H-fluoren-9-yl)methyl N-[2-(prop-2-yn-1-yloxy)phenyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-37396773
    • (9H-fluoren-9-yl)methyl N-[2-(prop-2-yn-1-yloxy)phenyl]carbamate
    • 2770494-40-9
    • Inchi: 1S/C24H19NO3/c1-2-15-27-23-14-8-7-13-22(23)25-24(26)28-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1,3-14,21H,15-16H2,(H,25,26)
    • InChI Key: KDQZUSBJCNEGGC-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC=CC=1OCC#C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 369.13649347g/mol
  • Monoisotopic Mass: 369.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 560
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 47.6Ų

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Additional information on (9H-fluoren-9-yl)methyl N-[2-(prop-2-yn-1-yloxy)phenyl]carbamate

Synthetic and Functional Insights into (9H-fluoren-9-yl)methyl N-[2-(prop-2-yn-1-yloxy)phenyl]carbamate (CAS 2770494-40-9)

The compound (9H-fluoren-9-yl)methyl N-[2-(prop-2-yn-1-yloxy)phenyl]carbamate (CAS 2770494-40-9) represents a sophisticated molecular architecture integrating fluorinated aromatic systems with alkyne-functionalized carbamate groups. This structure combines the photophysical properties of fluorene derivatives with the reactivity of terminal alkynes, creating a platform for advanced applications in medicinal chemistry and materials science. Recent studies highlight its potential as a bioorthogonal probe in live-cell imaging systems due to the unique combination of fluorescence emission from the fluorenyl moiety and the strain-promoted azide−alkyne cycloaddition (SPAAC) reactivity inherent to its propargyl component.

Structurally, the fluorene unit contributes significant planar conjugation, enabling absorption maxima at 365 nm and emission wavelengths around 485 nm when measured in dichloromethane solutions. This photophysical profile aligns with emerging trends in Förster resonance energy transfer (FRET) sensor design, where dual-functional fluorophores are engineered for ratiometric detection of intracellular analytes. The carbamate group's phenolic ether linkage introduces hydroxyl accessibility, which has been leveraged in recent publications to create pH-responsive prodrugs through esterification with polyethylene glycol (PEG) matrices.

Advances in click chemistry methodologies have positioned this compound as a key intermediate in oligomer synthesis. Researchers at MIT's Institute for Medical Engineering recently demonstrated its utility in constructing stimuli-responsive hydrogels by incorporating this molecule into polyethyleneimine backbones via copper-free "click" reactions. The resulting materials exhibited tunable swelling behavior under UV irradiation, suggesting applications in drug delivery systems requiring light-triggered release mechanisms. Computational docking studies further revealed favorable interactions between this compound's fluorenyl core and the hydrophobic pockets of kinase enzymes, supporting its exploration as a scaffold for anticancer lead compounds.

In enzymology research, the propargyl ether segment has been shown to act as a selective inhibitor of sirtuin deacetylases when conjugated to nicotinamide pharmacophores. A 2023 study published in Nature Chemical Biology demonstrated that structural analogs with similar alkyne functionalities exhibited IC₅₀ values below 50 nM against SIRT1 isoforms while maintaining excellent selectivity over other histone deacetylases. These findings suggest that strategic modification of the phenolic ring substituents could yield novel epigenetic modulators with improved pharmacokinetic profiles.

Surface chemistry applications are emerging through its use as an alkene-functionalizing agent in graphene oxide functionalization protocols. When coupled with diazonium chemistry techniques, this compound enables covalent attachment of fluorescently labeled moieties onto carbon nanomaterials without compromising electronic properties—a critical requirement for next-generation biosensors and wearable diagnostics. Preliminary electrochemical studies indicate stable redox responses over 500 potential cycles when used as a mediator layer in glucose oxidase-based biofuel cells.

Recent advances in continuous-flow microreactor synthesis have optimized this compound's preparation via a one-pot thiol−ene click approach involving fluorenylmethyl chloroformate and propargylated phenol precursors. This method achieves >95% purity under mild conditions while reducing reaction times by 68% compared to traditional batch processes—a significant improvement for scaling up preclinical drug candidate production. Regulatory filings indicate ongoing toxicology assessments focusing on hepatic metabolism pathways using LC−MS/MS-based metabolomics approaches.

In conclusion, CAS 2770494-40-9 represents a multifunctional molecular platform whose unique structural features position it at the intersection of photonics engineering, drug delivery innovation, and nanotechnology development. Current research trajectories emphasize its role as both an analytical tool and therapeutic precursor, supported by emerging synthetic methodologies that enhance scalability while maintaining structural integrity.

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